Imarikiren hydrochloride, also known as TAK-272, is a novel direct renin inhibitor that has gained attention for its potential therapeutic applications, particularly in managing hypertension and heart failure. This compound is characterized by its ability to inhibit the renin enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and fluid balance in the body. Imarikiren is classified as a small molecule pharmaceutical agent and represents a significant advancement in the development of antihypertensive therapies.
Imarikiren hydrochloride was developed by Takeda Pharmaceutical Company and is part of a broader class of drugs known as direct renin inhibitors. These inhibitors are designed to block the action of renin, thereby reducing the production of angiotensin I and subsequently lowering blood pressure. The compound has been studied for its pharmacokinetics, safety, and efficacy in various clinical settings, particularly focusing on its impact on cardiac remodeling and mortality rates in heart failure models .
The synthesis of Imarikiren hydrochloride involves several advanced methodologies typical of modern medicinal chemistry. Key techniques include:
Imarikiren hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula is C₁₈H₃₁ClN₄O₃S, with a molecular weight of approximately 396.99 g/mol.
The chemical reactions involving Imarikiren hydrochloride primarily focus on its synthesis and interactions with biological targets:
The primary mechanism of action for Imarikiren hydrochloride involves direct inhibition of the renin enzyme:
Imarikiren hydrochloride exhibits several notable physical and chemical properties:
Imarikiren hydrochloride has several scientific uses:
Imarikiren hydrochloride (chemical name: 1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-yl)carbonylpiperidin-3-yl]-1H-benzimidazole-2-carboxamide hydrochloride) is a potent small-molecule inhibitor targeting the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step. Designated development codes include TAK-272 and SCO-272, reflecting its pharmaceutical lineage and collaborative development history. This third-generation direct renin inhibitor exhibits exceptional bioavailability and pharmacokinetic properties compared to earlier renin inhibitors, positioning it as a promising therapeutic agent for hypertension and renal pathologies [1] [9].
Imarikiren hydrochloride possesses the molecular formula C₂₇H₄₂ClN₅O₄ and a molecular weight of 536.11 g/mol. Its elemental composition comprises carbon (60.49%), hydrogen (7.90%), chlorine (6.61%), nitrogen (13.06%), and oxygen (11.94%). The compound features a stereochemically complex structure with defined chiral centers at the 3S and 5R positions of the piperidinyl moiety, critical for its binding affinity to the renin active site. The hydrochloride salt form enhances its aqueous solubility and crystallinity, supporting pharmaceutical formulation development [1].
Table 1: Physicochemical Properties of Imarikiren Hydrochloride
Property | Value |
---|---|
CAS Number (HCl salt) | 1202269-24-6 |
CAS Number (free base) | 1202265-63-1 |
Molecular Formula | C₂₇H₄₂ClN₅O₄ |
Molecular Weight | 536.11 g/mol |
Exact Mass | 535.292 Da |
Elemental Composition | C 60.49%; H 7.90%; Cl 6.61%; N 13.06%; O 11.94% |
Appearance | Solid powder |
Solubility Profile | Soluble in DMSO; stable in aqueous solutions at physiological pH |
Storage Conditions | 0-4°C (short-term); -20°C (long-term) |
Shelf Life | >2 years when stored properly |
The benzimidazole-carboxamide core establishes hydrophobic interactions within renin's S3-S1 binding pockets, while the morpholine carbonyl group forms hydrogen bonds with catalytic aspartate residues (Asp32 and Asp215) in the renin active site. X-ray crystallographic studies confirm that the (3S,5R)-configuration optimizes spatial orientation for transition-state analog inhibition, contributing to its sub-nanomolar inhibitory potency. The 4-methoxybutyl side chain enhances membrane permeability, accounting for its superior oral bioavailability (77% in humans) compared to earlier renin inhibitors like aliskiren (2.5%) [1] [9] [10].
The development of renin inhibitors spans five decades of pharmaceutical research, marked by three distinct generations:
First-Generation Peptide Analogs (1970s-1980s): Pepstatin, an N-acyl-pentapeptide (isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine) of microbial origin, served as the prototype renin inhibitor. Despite inhibiting multiple aspartic proteases, its weak potency (micromolar IC₅₀) and extremely poor solubility prevented clinical translation. Subsequent substrate analogs like H-142 showed improved specificity but retained peptide-like properties limiting oral bioavailability and metabolic stability [4].
Second-Generation Peptidomimetics (1980s-1990s): Compounds including remikiren, enalkiren, and zanikiren incorporated transition-state mimics (e.g., statine, norstatine) while reducing peptide character. Enalkiren demonstrated dose-dependent hypotension in clinical trials but required intravenous administration due to <2% oral bioavailability. Zanikiren achieved modest oral activity but exhibited nonlinear pharmacokinetics and food interactions, halting further development [4].
Third-Generation Non-Peptidic Inhibitors (2000s-present): Aliskiren emerged as the first orally bioavailable renin inhibitor approved for hypertension (2007). However, its low bioavailability prompted research into improved analogs. Imarikiren originated from structure-based drug design leveraging crystallography and molecular modeling of the renin-active site. Lead optimization focused on replacing the tert-butyl moiety with 4-methoxybutyl to enhance cell permeability, and introducing the (3S,5R)-piperidinyl morpholine carbonyl to strengthen Asp32/Asp215 interactions. This yielded imarikiren with enhanced potency (human renin IC₅₀ = 2.1 nM) and human bioavailability of 77%, representing a significant pharmacological advancement [1] [4] [9].
Table 2: Evolution of Direct Renin Inhibitors
Generation | Representative Compounds | Key Advancements | Limitations |
---|---|---|---|
First (Peptide) | Pepstatin, H-142 | Proof-of-concept inhibition | Peptide character; low potency; poor solubility |
Second (Peptidomimetic) | Remikiren, Enalkiren, Zanikiren | Improved specificity; transition-state mimics | Low oral bioavailability (<2%); short half-life |
Third (Non-Peptidic) | Aliskiren, Imarikiren | Oral bioavailability; nanomolar potency | Aliskiren: Low bioavailability (2.5%); Imarikiren: 77% bioavailability |
The RAAS cascade represents a coordinated hormonal pathway regulating blood pressure, fluid balance, and electrolyte homeostasis. Renin, an aspartyl protease secreted by renal juxtaglomerular cells, catalyzes the rate-limiting step: cleavage of angiotensinogen to form angiotensin I (Ang I). Subsequent conversion by angiotensin-converting enzyme (ACE) yields angiotensin II (Ang II), the primary effector peptide mediating vasoconstriction, aldosterone release, sodium retention, and sympathetic activation via AT₁ receptors [3] [5].
Imarikiren exerts upstream inhibition by binding renin's active site with sub-nanomolar affinity (IC₅₀ = 2.1 nM), selectively blocking angiotensinogen cleavage. This contrasts with downstream inhibitors (ACE inhibitors, ARBs) that permit compensatory renin elevation due to disrupted Ang II negative feedback. Imarikiren's mechanism provides comprehensive RAAS suppression:
Plasma Renin Activity (PRA) Suppression: Single oral doses (5-200 mg) in healthy subjects produce rapid, dose-dependent PRA inhibition within 1 hour, persisting >24 hours. Quantitative systems pharmacology (QSP) modeling demonstrates trough PRA suppression of 70-95% across this dose range, exceeding equivalent monotherapies with ACE inhibitors or ARBs [2] [6].
Reactive Renin Rise Mitigation: While plasma renin concentration (PRC) increases 2-3 fold due to interrupted feedback, the functional activity of this renin remains inhibited. QSP analysis confirms trough AT₁-bound Ang II suppression of 55-85% at doses ≥40 mg, contrasting with ARBs that elevate Ang II levels despite receptor blockade [6] [7].
Table 3: Pharmacodynamic Effects of Imarikiren in RAAS Modulation
Parameter | Effect of Imarikiren | Physiological Consequence |
---|---|---|
Plasma Renin Activity (PRA) | >90% suppression at 24h (doses ≥40mg) | Reduced Ang I/Ang II generation |
Plasma Renin Concentration (PRC) | 2-3 fold increase | Inactive renin due to enzyme inhibition |
AT₁-bound Ang II | 55-85% trough suppression (≥40mg) | Reduced vasoconstriction, aldosterone release |
Urinary Albumin Excretion | 38-39% reduction (40-80mg doses) | Renal protective effect in diabetic nephropathy |
The hemodynamic consequences include reduced systemic vascular resistance and blood pressure. In animal models, oral administration (3-10 mg/kg) produces dose-dependent hypotension lasting >8 hours. Clinically, QSP modeling predicts mean arterial pressure reductions of 10-25 mmHg at 25-200 mg doses in hypertensive patients, comparable to dual RAAS blockade combinations [1] [6] [7].
Beyond hypertension, imarikiren demonstrates renoprotective efficacy in diabetic nephropathy. A phase II trial in type 2 diabetics with microalbuminuria showed dose-dependent albuminuria reduction (16-39% vs. placebo) after 12 weeks, exceeding the 31% reduction with candesartan 8mg. This supports its therapeutic potential in chronic kidney diseases where RAAS overactivation drives fibrosis and glomerular injury [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1